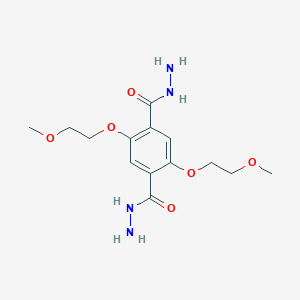

2,5-Bis(2-methoxyethoxy)terephthalohydrazide

Vue d'ensemble

Description

2,5-Bis(2-methoxyethoxy)terephthalohydrazide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties. It is often used as a building block in the synthesis of covalent organic frameworks (COFs) and other advanced materials. The compound’s ability to form stable hydrazone linkages makes it valuable in the development of materials with specific luminescent properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2,5-Bis(2-methoxyethoxy)terephthalohydrazide can be synthesized through the condensation reaction of 2,5-dihydroxyterephthalohydrazide with 2-methoxyethanol under acidic conditions. The reaction typically involves heating the reactants in the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve a continuous flow process to ensure high yield and purity. The use of advanced reactors and optimized reaction conditions can enhance the efficiency of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

2,5-Bis(2-methoxyethoxy)terephthalohydrazide undergoes various chemical reactions, including:

Condensation Reactions: It readily forms hydrazone linkages with aldehydes and ketones.

Oxidation and Reduction: The compound can participate in redox reactions under specific conditions.

Substitution Reactions: It can undergo nucleophilic substitution reactions, particularly at the methoxyethoxy groups.

Common Reagents and Conditions

Condensation: Typically involves aldehydes or ketones in the presence of an acid catalyst.

Oxidation: Requires oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Involves reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions include various hydrazone-linked compounds, which are valuable in the synthesis of COFs and other advanced materials .

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula: C14H22N4O6

- Molecular Weight: 342.35 g/mol

- Chemical Structure: The compound features a terephthalic acid backbone with two methoxyethoxy substituents and a hydrazide functional group, contributing to its solubility and reactivity.

Materials Science

Covalent Organic Frameworks (COFs)

Recent studies have utilized 2,5-bis(2-methoxyethoxy)terephthalohydrazide as a building block for synthesizing covalent organic frameworks. These frameworks exhibit tunable luminescent properties, which are crucial for applications in photonics and sensing technologies. By varying the aldehyde monomers used in the synthesis, researchers achieved precise modulation of the fluorescence properties of the resulting materials. This capability is particularly beneficial for developing sensors that can detect specific analytes through changes in fluorescence intensity .

Table 1: Properties of Hydrazone-Linked Covalent Organic Frameworks

| Property | Description |

|---|---|

| Emission Type | Blue emission from intrinsic properties |

| Modulation | Achieved by altering linker chemistry |

| Application | Ratiometric fluorescence sensors for analytes |

Biological Applications

Anticancer and Antidiabetic Agents

The compound has been investigated for its potential biological activities, including anticancer and antidiabetic effects. In vitro studies have shown that derivatives of this compound exhibit selective toxicity towards various cancer cell lines. The mechanism of action is believed to involve apoptosis induction through mitochondrial pathways .

Case Study: Anticancer Activity

A study demonstrated that compounds derived from this compound displayed significant cytotoxicity against breast cancer cell lines, with IC50 values indicating effective inhibition at low concentrations. This suggests a promising avenue for further development into therapeutic agents .

Table 2: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Selective toxicity towards cancer cells | |

| Antidiabetic | Potential modulation of glucose metabolism | |

| Antimicrobial | Effective against certain bacterial strains |

Sensor Technology

Fluorescent Sensors for Drug Detection

The ability to create ratiometric fluorescence sensors using hydrazone-linked covalent organic frameworks has been explored as a method for detecting pharmaceuticals such as norfloxacin. The incorporation of this compound allows for sensitive detection due to its fluorescence properties, which change in response to the presence of specific drugs .

Mécanisme D'action

The mechanism by which 2,5-Bis(2-methoxyethoxy)terephthalohydrazide exerts its effects is primarily through the formation of stable hydrazone linkages. These linkages enable the compound to act as a versatile building block in the synthesis of COFs and other materials. The molecular targets and pathways involved include the interaction with aldehyde or ketone groups to form hydrazone bonds, which contribute to the stability and functionality of the resulting materials .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2,5-Bis(allyloxy)terephthalohydrazide

- 2,5-Bis(2-methoxyethoxy)terephthalaldehyde

- 2,5-Bis(2-(2-methoxyethoxy)ethoxy)terephthalohydrazide

Uniqueness

2,5-Bis(2-methoxyethoxy)terephthalohydrazide is unique due to its ability to form highly stable hydrazone linkages, which are essential for the development of materials with specific luminescent properties. Its structural properties also allow for precise modulation of emission in COFs, making it a valuable compound in various scientific and industrial applications .

Activité Biologique

2,5-Bis(2-methoxyethoxy)terephthalohydrazide (BMTH) is a compound that has garnered attention in recent years due to its potential applications in biocatalysis and as a building block for covalent organic frameworks (COFs). This article explores the biological activity of BMTH, focusing on its interactions with enzymes, stability, and applications in biocatalysis.

BMTH is characterized by the chemical formula and features hydrophilic methoxyethoxy groups that enhance its solubility and interaction with biological molecules . The compound serves as a versatile linker in the synthesis of COFs, which are porous materials used for various applications including enzyme immobilization.

Enzyme Immobilization

Recent studies have demonstrated that BMTH can be effectively utilized to create COFs that serve as matrices for enzyme immobilization. For example, the synthesis of NKCOF-98 using BMTH and 1,3,5-triformylbenzene resulted in a stable framework capable of encapsulating enzymes such as lipase. This immobilization process not only retained the enzyme's activity but also provided significant protection against denaturing conditions like high temperatures and acidic environments .

Table 1: Enzyme Activity Retention in NKCOF-98

| Condition | Free Lipase Activity (%) | Lipase@NKCOF-98 Activity (%) |

|---|---|---|

| Room Temperature | 100 | 100 |

| 60 °C for 20 min | 23 | 84 |

| Citric Acid | 45 | 90 |

| After 15 cycles of reuse | <25 | >75 |

This table illustrates the enhanced stability and activity retention of lipase when immobilized within NKCOF-98 compared to its free form.

Biocompatibility

The biocompatibility of BMTH-derived COFs has been assessed through live/dead assays, showing a high ratio of viable cells when co-immobilized with enzymes. This suggests that BMTH not only supports enzyme activity but also maintains cellular viability, making it suitable for applications in biocatalysis where cellular integrity is crucial .

Case Study 1: Lipase Immobilization

In a study conducted by Zheng et al., the authors demonstrated that lipase immobilized within NKCOF-98 exhibited comparable catalytic activity to free lipase in hydrolyzing substrates like 4-nitrophenyl acetate. The immobilization did not adversely affect the enzyme's conformation, indicating that BMTH provides a conducive environment for enzyme stability and activity .

Case Study 2: Protein Encapsulation

Another significant finding was the successful encapsulation of various proteins within COFs constructed using BMTH. Proteins such as Bovine Serum Albumin (BSA) and Glucose Oxidase were shown to retain their functional properties after immobilization. The minimal leaching of these proteins during catalytic processes further highlights the effectiveness of BMTH-based COFs in biotechnological applications .

Research Findings

Research indicates that the incorporation of hydrophilic groups in BMTH enhances the material's affinity for polar substrates, improving its efficacy in photocatalytic reactions as well . Furthermore, studies have shown that COFs constructed with BMTH can facilitate chiral separations, demonstrating their versatility beyond mere enzyme support .

Propriétés

IUPAC Name |

2,5-bis(2-methoxyethoxy)benzene-1,4-dicarbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4O6/c1-21-3-5-23-11-7-10(14(20)18-16)12(24-6-4-22-2)8-9(11)13(19)17-15/h7-8H,3-6,15-16H2,1-2H3,(H,17,19)(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIMWBZBSYHRCEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC(=C(C=C1C(=O)NN)OCCOC)C(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.